![molecular formula C22H31N5O B3014748 2-[[4-[4-(4-Methylpiperazin-1-yl)but-2-ynoxy]piperidin-1-yl]methyl]imidazo[1,2-a]pyridine CAS No. 2415601-79-3](/img/structure/B3014748.png)
2-[[4-[4-(4-Methylpiperazin-1-yl)but-2-ynoxy]piperidin-1-yl]methyl]imidazo[1,2-a]pyridine
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Overview
Description
2-[[4-[4-(4-Methylpiperazin-1-yl)but-2-ynoxy]piperidin-1-yl]methyl]imidazo[1,2-a]pyridine , commonly referred to as Olanzapine , is a pharmaceutical compound used in the treatment of schizophrenia and related psychoses . It belongs to the class of thienobenzodiazepines and exhibits antipsychotic properties.
Synthesis Analysis
The synthesis of Olanzapine involves several steps, including the coupling of various functional groups. While I don’t have access to specific synthetic protocols, it’s essential to consult relevant literature for detailed synthetic pathways .
Molecular Structure Analysis
- Structure : Olanzapine features a thienobenzodiazepine core with a piperazine ring and a pyridine moiety. The diazepine ring exists in a puckered conformation, and the piperazine ring adopts a chair conformation with the methyl group in an equatorial position .
Chemical Reactions Analysis
Olanzapine may undergo various chemical reactions, such as oxidation, reduction, and substitution. These reactions can impact its pharmacological properties and metabolism. Detailed studies on its reactivity are available in the literature .
Physical And Chemical Properties Analysis
Scientific Research Applications
Dopamine Receptor Affinity
2-Substituted imidazopyridines, including compounds structurally related to 2-[[4-[4-(4-Methylpiperazin-1-yl)but-2-ynoxy]piperidin-1-yl]methyl]imidazo[1,2-a]pyridine, have shown high affinity and selectivity for D4 dopamine receptors. These compounds have been studied for their potential agonist efficacy in mitogenesis experiments and GTPγS binding tests (Enguehard-Gueiffier et al., 2006).
Synthesis Methods
Research has focused on developing efficient methods for synthesizing derivatives of imidazo[1,2-a]pyridine, which is a common pharmacophore in many compounds, including 2-[[4-[4-(4-Methylpiperazin-1-yl)but-2-ynoxy]piperidin-1-yl]methyl]imidazo[1,2-a]pyridine (Lifshits et al., 2015).
Anticancer Activity
Studies have explored the anticancer activity of compounds with structures similar to 2-[[4-[4-(4-Methylpiperazin-1-yl)but-2-ynoxy]piperidin-1-yl]methyl]imidazo[1,2-a]pyridine. Specific heterocyclic substituents in these compounds are shown to significantly influence their level and direction of anticancer activity (Konovalenko et al., 2022).
Hypoglycemic Activity
Research on alkyl- and halo-substituted 8-(1-piperazinyl)imidazo[1,2-a]pyrazines, similar in structure to the compound , has revealed their potential in influencing hypoglycemic potency and binding to adrenergic receptors (Meurer et al., 1992).
Synthesis of Novel Derivatives
Efforts have been made to synthesize novel benzo[4,5]imidazo[1,2-a]pyridine derivatives, indicating a broad interest in exploring the chemical space around imidazo[1,2-a]pyridine structures (Goli-Garmroodi et al., 2015).
Alpha 1-Adrenoceptor Antagonism
Arylpiperazines, similar to 2-[[4-[4-(4-Methylpiperazin-1-yl)but-2-ynoxy]piperidin-1-yl]methyl]imidazo[1,2-a]pyridine, have been studied as alpha 1-adrenoceptor antagonists, potentially relevant in the context of the human lower urinary tract (Elworthy et al., 1997).
Antituberculotic Activity
Compounds derived from 1-methyl-1H-2-imidazo[4,5-b]pyridinecarboxylic acid, structurally related to the compound of interest, have been evaluated for their antituberculotic activity (Bukowski & Janowiec, 1996).
Inhibition of Aurora Kinases
Imidazo[4,5-b]pyridine-based inhibitors, closely related to the compound , have been studied for their inhibition of Aurora kinases, which are significant in cancer research (Bavetsias et al., 2010).
5-HT7 Receptor Antagonism
Research has been conducted on piperazin-1-yl substituted unfused heterobiaryls, structurally akin to the compound , for their potential as 5-HT7 receptor antagonists (Strekowski et al., 2016).
Mechanism of Action
properties
IUPAC Name |
2-[[4-[4-(4-methylpiperazin-1-yl)but-2-ynoxy]piperidin-1-yl]methyl]imidazo[1,2-a]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31N5O/c1-24-13-15-25(16-14-24)9-4-5-17-28-21-7-11-26(12-8-21)18-20-19-27-10-3-2-6-22(27)23-20/h2-3,6,10,19,21H,7-9,11-18H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOWOXTXBUHQNKH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC#CCOC2CCN(CC2)CC3=CN4C=CC=CC4=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[[4-[4-(4-Methylpiperazin-1-yl)but-2-ynoxy]piperidin-1-yl]methyl]imidazo[1,2-a]pyridine |
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